molecular formula C19H20Cl2N2O3S B11499943 2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide

2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide

Cat. No.: B11499943
M. Wt: 427.3 g/mol
InChI Key: WSBMBKIVTRISPX-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of 2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide involves several steps. One common synthetic route includes the following steps:

Industrial production methods typically involve optimizing these synthetic routes to increase yield and reduce costs. This may include the use of catalysts, improved reaction conditions, and purification techniques.

Chemical Reactions Analysis

2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition disrupts key signaling pathways involved in cell growth and proliferation, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential as a therapeutic agent in cancer research.

Properties

Molecular Formula

C19H20Cl2N2O3S

Molecular Weight

427.3 g/mol

IUPAC Name

2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C19H20Cl2N2O3S/c1-11-5-4-6-14-13(12(2)23-19(11)14)7-8-22-27(24,25)18-10-15(20)17(26-3)9-16(18)21/h4-6,9-10,22-23H,7-8H2,1-3H3

InChI Key

WSBMBKIVTRISPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=C(C=C(C(=C3)Cl)OC)Cl

Origin of Product

United States

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